This compound belongs to the broader category of benzenesulfonamides, which are known for their diverse biological activities, including antibacterial and anticancer properties. It is specifically classified as an aromatic amine due to the presence of the amino group attached to an aromatic ring.
The synthesis of 4-amino-N-[4-(diethylamino)phenyl]benzenesulfonamide typically involves several key steps:
Technical parameters such as temperature, pressure, and solvent choice can significantly influence yield and purity. For example, maintaining a controlled temperature during hydrogenation can optimize reaction kinetics and minimize by-products .
The molecular structure of 4-amino-N-[4-(diethylamino)phenyl]benzenesulfonamide can be described as follows:
The compound exhibits specific geometric configurations due to the presence of double bonds and steric hindrance from the diethylamino substituent, which affects its reactivity and interaction with biological targets .
4-Amino-N-[4-(diethylamino)phenyl]benzenesulfonamide participates in various chemical reactions:
The mechanism of action for 4-amino-N-[4-(diethylamino)phenyl]benzenesulfonamide largely depends on its biological target. It is believed to inhibit certain enzymes or receptors involved in disease pathways:
Data from studies indicate that it can induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy .
The physical and chemical properties of 4-amino-N-[4-(diethylamino)phenyl]benzenesulfonamide include:
Spectroscopic analysis (e.g., NMR, IR) reveals characteristic peaks corresponding to functional groups present within the molecule, aiding in its identification and purity assessment .
The applications of 4-amino-N-[4-(diethylamino)phenyl]benzenesulfonamide span various fields:
The discovery of Prontosil's antibacterial properties in 1932 marked the first therapeutic application of sulfonamides, but their CA inhibitory potential was recognized serendipitously when patients developed metabolic acidosis—a consequence of CA inhibition. This observation redirected research toward developing benzenesulfonamides as targeted CA inhibitors. The unsubstituted benzenesulfonamide moiety (R–SO₂NH₂) emerged as the minimal pharmacophore for zinc coordination, while para-substitutions (e.g., amino, acetamido, ureido groups) significantly modulated potency and isoform selectivity. Early drugs like acetazolamide (introduced in the 1950s) established the clinical utility of CA inhibition for glaucoma and edema but exhibited non-selective inhibition across all 12 catalytically active human CA isoforms, leading to off-target effects. This limitation drove research into para-substituted derivatives, culminating in compounds like 4-amino-N-[4-(diethylamino)phenyl]benzenesulfonamide, designed to exploit both zinc coordination and active site topology [1] [9].
Table 1: Evolution of Key Benzenesulfonamide CA Inhibitors
Compound | Key Structural Feature | Clinical Milestone |
---|---|---|
Prontosil (1932) | Azo-linked sulfonamide prodrug | First sulfonamide antibacterial |
Acetazolamide (1953) | Unsubstituted thiadiazole-sulfonamide | First CA inhibitor; systemic use for glaucoma |
Dorzolamide (1995) | Thiophane ring tail | First topical (eye drop) CA inhibitor |
SLC-0111 (Phase I/II) | Ureido linker with 4-fluorophenyl tail | First tumor-targeted CA IX inhibitor |
4-amino-N-[4-(diethylamino)phenyl]benzenesulfonamide | Dual amino/diethylamino para-substitution | Preclinical SAR optimization candidate |
Carbonic anhydrases feature a conserved catalytic zinc ion coordinated by three histidine residues (His94, His96, His119 in hCA II) and a water molecule/hydroxide ion. Benzenesulfonamide inhibitors bind via deprotonation of the -SO₂NH₂ group, generating the -SO₂NH⁻ anion, which displaces the zinc-bound water/hydroxide. This results in tetrahedral coordination of the zinc ion by the three histidine imidazoles and the sulfonamide nitrogen. Crystallographic studies confirm that the negatively charged nitrogen atom forms a bond with Zn²⁺ (distance ~2.0–2.2 Å), while sulfonyl oxygen atoms hydrogen-bond with Thr199 (conserved in most isoforms) and Gln92. For 4-amino-N-[4-(diethylamino)phenyl]benzenesulfonamide, this primary interaction anchors the molecule, allowing the para-substituents to engage with hydrophobic and hydrophilic regions of the active site cleft [1] [4] [8].
The 4-amino group on the sulfonamide-bearing ring serves dual functions:
Conversely, the diethylamino group on the opposing phenyl ring engages the hydrophobic "mid-active" site region (e.g., Val121, Phe131, Leu198 in CA II). Its branched ethyl chains create optimal steric bulk for van der Waals interactions without inducing clashes. X-ray crystallography of analogous diazobenzenesulfonamides reveals that such para-dialkylamino groups adopt a tilted orientation relative to the phenyl ring plane, maximizing contact with hydrophobic residues. This dual-substitution architecture enables simultaneous zinc coordination (via sulfonamide), hydrophilic interactions (via 4-amino group), and hydrophobic anchoring (via diethylamino group), contributing to nanomolar affinities observed in thermal shift assays [1] [2] [8].
Systematic modifications of the para-position on both rings of benzenesulfonamides reveal critical determinants of potency and isoform selectivity:
Table 2: SAR of Para-Substituents in Benzenesulfonamide CA Inhibitors
Sulfonamide Ring Substituent (R1) | Opposite Ring Substituent (R2) | Optimal Isoform | KI (nM) | Key Observation |
---|---|---|---|---|
H | -N(Et)₂ | CA I | 42–85 [1] | Moderate CA I selectivity |
NH₂ | -N(Et)₂ | CA I | 38–56 [1] | Enhanced CA I affinity over unsubstituted |
NH₂ | Cyclic amines (e.g., pyrrolidine) | CA I/II | 15–82 [2] | Nanomolar potency; ring size-dependent |
SO₂NH₂ | -N(Et)₂ | CA II | 250–500 [9] | Reduced potency vs. amino derivatives |
CONH₂ | -N(Et)₂ | CA XII | >10,000 [2] | Inactive for most isoforms |
Key findings include:
The "tail approach" involves appending diverse moieties to the para-position of benzenesulfonamides via linkers, targeting isoform-specific residues beyond the conserved zinc site:
Table 3: Tail Modifications and Selectivity Profiles
Tail Type | Example Compound | CA Isoform Affinity (KI) | Selectivity Ratio (CA I/II vs. IX/XII) |
---|---|---|---|
Linear alkyl | 4-(Amino)benzenesulfonamide with -C₄H₉ | CA II: 48 nM; CA IX: 210 nM | 0.23 (IX/II) [5] |
Heterocyclic (coumarin) | Coumarin-sulfonamide hybrid | CA IX: 8.8 nM; CA II: 880 nM | 100 (IX/II) [9] |
Spirocyclic | Spirocyclopropane-benzenesulfonamide | CA XII: 3.5 nM; CA II: 420 nM | 120 (XII/II) [7] |
Diethylamino-phenyl | 4-amino-N-[4-(diethylamino)phenyl]benzenesulfonamide | CA I: 56 nM; CA II: 84 nM | 1.5 (I/II) [1] |
Isothermal Titration Calorimetry (ITC) quantifies binding thermodynamics by measuring heat changes during inhibitor-enzyme interactions. Studies on benzenesulfonamides reveal:
Table 4: Thermodynamic Parameters of Benzenesulfonamide Binding to CA Isoforms
Compound | CA Isoform | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Kd (nM) |
---|---|---|---|---|---|
4-Aminobenzenesulfonamide | CA I | -8.9 | -7.1 | -1.8 | 500 [8] |
4-Aminobenzenesulfonamide | CA II | -10.2 | -9.5 | -0.7 | 12 [8] |
4-amino-N-[4-(diethylamino)phenyl]benzenesulfonamide | CA I | -9.8 | -5.2 | -4.6 | 56 [1] |
Diazobenzenesulfonamide (pyrrolidine) | CA I | -10.5 | -6.0 | -4.5 | 15 [2] |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: